Cas no 1822462-86-1 (Methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate)

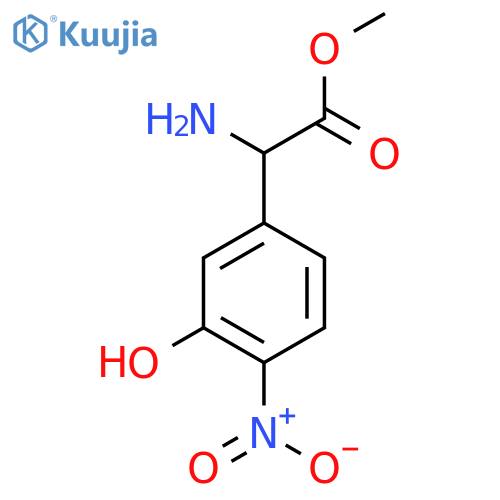

1822462-86-1 structure

商品名:Methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate

Methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate 化学的及び物理的性質

名前と識別子

-

- EN300-1825709

- methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate

- 1822462-86-1

- Methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate

-

- インチ: 1S/C9H10N2O5/c1-16-9(13)8(10)5-2-3-6(11(14)15)7(12)4-5/h2-4,8,12H,10H2,1H3

- InChIKey: MLKZECKLETZCFN-UHFFFAOYSA-N

- ほほえんだ: O(C)C(C(C1C=CC(=C(C=1)O)[N+](=O)[O-])N)=O

計算された属性

- せいみつぶんしりょう: 226.05897142g/mol

- どういたいしつりょう: 226.05897142g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 278

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 118Ų

Methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1825709-10.0g |

methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate |

1822462-86-1 | 10g |

$3807.0 | 2023-05-23 | ||

| Enamine | EN300-1825709-0.25g |

methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate |

1822462-86-1 | 0.25g |

$814.0 | 2023-09-19 | ||

| Enamine | EN300-1825709-2.5g |

methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate |

1822462-86-1 | 2.5g |

$1735.0 | 2023-09-19 | ||

| Enamine | EN300-1825709-5g |

methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate |

1822462-86-1 | 5g |

$2566.0 | 2023-09-19 | ||

| Enamine | EN300-1825709-0.1g |

methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate |

1822462-86-1 | 0.1g |

$779.0 | 2023-09-19 | ||

| Enamine | EN300-1825709-5.0g |

methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate |

1822462-86-1 | 5g |

$2566.0 | 2023-05-23 | ||

| Enamine | EN300-1825709-1g |

methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate |

1822462-86-1 | 1g |

$884.0 | 2023-09-19 | ||

| Enamine | EN300-1825709-0.5g |

methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate |

1822462-86-1 | 0.5g |

$849.0 | 2023-09-19 | ||

| Enamine | EN300-1825709-0.05g |

methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate |

1822462-86-1 | 0.05g |

$744.0 | 2023-09-19 | ||

| Enamine | EN300-1825709-1.0g |

methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate |

1822462-86-1 | 1g |

$884.0 | 2023-05-23 |

Methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate 関連文献

-

Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652

-

Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

1822462-86-1 (Methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate) 関連製品

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量